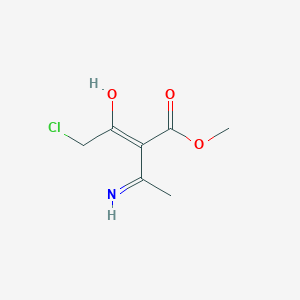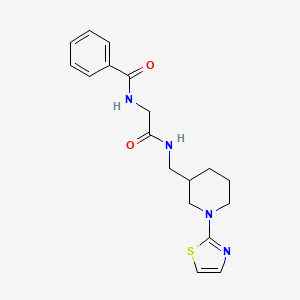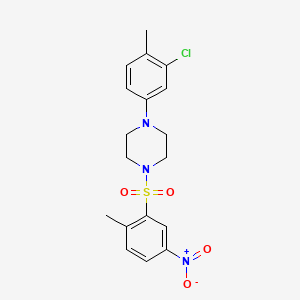
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound that belongs to the family of sulfonyl piperazine derivatives. It has been extensively researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves the binding of the compound to the active site of the target enzyme. The binding is typically reversible and involves the formation of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The binding of the compound to the enzyme results in the inhibition of its activity, leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase has been linked to the treatment of glaucoma, as it reduces the production of aqueous humor in the eye. Inhibition of acetylcholinesterase has been linked to the treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. Inhibition of monoamine oxidase has been linked to the treatment of depression, as it increases the levels of neurotransmitters, such as serotonin and dopamine, in the brain.
実験室実験の利点と制限
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity against various enzymes, which allows for the study of specific physiological processes. Another advantage is its easy synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the potential toxicity of the compound, which requires careful handling and disposal. Another limitation is the need for specialized equipment and expertise to carry out the experiments.
将来の方向性
There are several future directions for the study of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine. One direction is the development of new analogs with improved potency and selectivity against specific enzymes. Another direction is the study of the compound's potential applications in other fields, such as biochemistry and biotechnology. Additionally, the compound's potential as a therapeutic agent for various diseases, such as glaucoma, Alzheimer's disease, and depression, warrants further investigation. Finally, the compound's potential as a research tool for the study of physiological processes, such as enzyme kinetics and protein-protein interactions, should be explored.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of various enzymes, with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively easy, and its mechanism of action involves reversible binding to the active site of the target enzyme. The compound's advantages and limitations for lab experiments should be carefully considered, and its potential as a therapeutic agent and research tool warrants further investigation.
合成法
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves the reaction of 3-chloro-4-methylphenylamine with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions using a suitable solvent, such as dichloromethane or chloroform. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, such as Alzheimer's disease, glaucoma, and depression.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-3-5-15(11-17(13)19)20-7-9-21(10-8-20)27(25,26)18-12-16(22(23)24)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGMKFUFHRDNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)
![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide](/img/structure/B2862548.png)
![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)
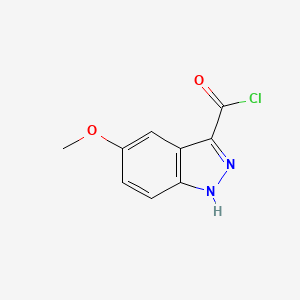
![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)
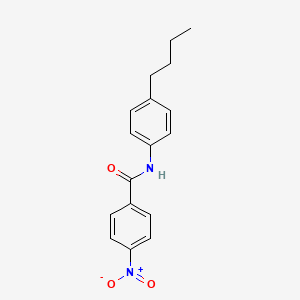

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)
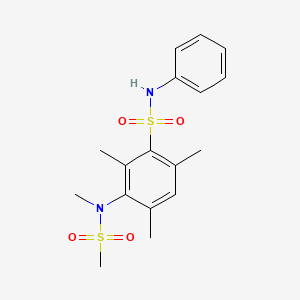
![S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate](/img/structure/B2862563.png)
